molecular formula C19H16N4O4S2 B2919013 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 868974-76-9

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2919013
CAS No.: 868974-76-9
M. Wt: 428.48
InChI Key: FGULUYIYFDGTMZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety, a 1,3,4-thiadiazole core, and a sulfanyl-linked acetamide side chain. The sulfanyl bridge (-S-) and phenylacetamido substituent may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c24-16(8-12-4-2-1-3-5-12)21-18-22-23-19(29-18)28-10-17(25)20-13-6-7-14-15(9-13)27-11-26-14/h1-7,9H,8,10-11H2,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGULUYIYFDGTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a synthetic compound that incorporates a benzodioxole moiety and a thiadiazole structure, which is known for its diverse biological activities. This compound is of significant interest due to its potential therapeutic applications across various fields, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O4S2C_{19}H_{16}N_{4}O_{4}S_{2}. The structure features:

  • Benzodioxole ring : This aromatic system is associated with various biological activities.
  • Thiadiazole moiety : Known for its broad spectrum of biological activities including antimicrobial and anticancer properties.

The compound's IUPAC name provides insight into its complex structure, indicating multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance:

  • Antibacterial : Compounds with thiadiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal : Studies have demonstrated that certain derivatives can inhibit fungal growth effectively.

Anticancer Activity

The incorporation of the thiadiazole group in this compound suggests potential anticancer properties. Thiadiazoles have been linked to:

  • Inhibition of tumor growth : Several studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells.
  • Mechanisms of action : These compounds may affect various cellular pathways involved in cancer progression.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of thiadiazole-containing compounds. The mechanisms often involve:

  • Inhibition of pro-inflammatory cytokines : Such compounds can reduce the levels of inflammatory mediators.
  • Potential use in chronic inflammatory diseases : Given their ability to modulate immune responses.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds. Here are notable findings:

  • Synthesis and Characterization :
    • A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their biological activities. The results indicated that modifications in the structure significantly influenced their efficacy against microbial strains .
  • Structure-Activity Relationship (SAR) :
    • Research has established SAR for thiadiazole derivatives, indicating that specific substitutions enhance biological activity. For example, the presence of electron-withdrawing groups on the thiadiazole ring improved antibacterial potency .
  • In Vivo Studies :
    • In vivo studies demonstrated that certain derivatives provided protection against induced seizures in animal models, indicating potential neuroprotective effects .

Data Tables

PropertyValue
Molecular FormulaC19H16N4O4S2
IUPAC NameN-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory ActivityReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

2.1.1 Egalognastat (CAS: C17H21N5O3S)

Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide) shares the 1,3-benzodioxole and thiadiazole motifs but replaces the sulfanyl-linked phenylacetamido group with a piperazinyl-ethyl substituent. This modification confers distinct pharmacokinetic properties, as the piperazine ring enhances water solubility and CNS penetration. Egalognastat is a potent O-GlcNAcase inhibitor, highlighting the role of benzodioxol-thiadiazole hybrids in enzyme targeting .

2.1.2 Flufenacet (CAS: 142459-58-3)

Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) replaces the benzodioxole group with a fluorophenyl moiety and introduces a trifluoromethyl group on the thiadiazole. The oxy (-O-) linkage instead of sulfanyl (-S-) reduces nucleophilicity, making flufenacet more stable in oxidative environments. This compound is a commercial herbicide, demonstrating how electronic tuning of thiadiazole derivatives expands their applications beyond therapeutics .

Derivatives with Varied Substituents

2.2.1 N-(5-((4-Chlorobenzyl)thio)-1,3,4-Thiadiazol-2-yl)-2-(5-Isopropyl-2-Methylphenoxy)Acetamide (5e)

Compound 5e () substitutes the benzodioxole with a chlorobenzylthio group and a bulky isopropyl-methylphenoxy chain. The chloro group increases lipophilicity (logP ~3.5), while the phenoxy moiety enhances π-π stacking. Its melting point (132–134°C) is lower than typical benzodioxol derivatives, likely due to reduced crystallinity from the flexible phenoxy group .

2.2.2 N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(2-Methoxyphenoxy)Acetamide (5m)

Compound 5m () features a benzylthio group and a methoxyphenoxy side chain. Its yield (85%) and melting point (135–136°C) suggest efficient synthesis and moderate thermal stability .

Oxadiazole vs. Thiadiazole Analogues

2.3.1 N-(5-Chloro-2-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8t)

Compound 8t () replaces the thiadiazole with an oxadiazole ring, altering electronic properties. However, thiadiazole’s sulfur atom provides stronger van der Waals interactions, which may improve target binding affinity. Compound 8t showed moderate α-glucosidase inhibition (IC50 = 12.3 µM), suggesting that oxadiazole derivatives retain bioactivity but with differing potency compared to thiadiazoles .

2.3.2 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(Pyrazin-2-yl)Acetamide (4)

This compound (–4) uses a diphenylmethyl-oxadiazole core and a pyrazinyl acetamide. Its synthesis via S-alkylation underscores the versatility of sulfanyl linkages in constructing diverse heterocycles .

Key Comparative Data

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity/Application Reference
Target Compound Thiadiazole Benzodioxol, Phenylacetamido Not Reported Potential enzyme inhibition
Egalognastat Thiadiazole Piperazinyl-ethyl, Benzodioxol Not Reported O-GlcNAcase inhibitor (IC50 <1 µM)
Flufenacet Thiadiazole Trifluoromethyl, Fluorophenyl Not Reported Herbicide
5e () Thiadiazole Chlorobenzylthio, Isopropylphenoxy 132–134 Not Reported
8t () Oxadiazole Indolylmethyl, Chlorophenyl Not Reported α-Glucosidase inhibitor (IC50 12.3 µM)

Research Findings and Implications

  • Synthetic Accessibility : Sulfanyl-linked thiadiazoles are typically synthesized via S-alkylation of thiol precursors (e.g., –4). Yields for such reactions range from 68% to 91%, depending on substituent steric effects .
  • Bioactivity Trends : Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit enhanced enzyme inhibition, while benzodioxol-containing compounds show improved metabolic stability .
  • Physical Properties: Melting points correlate with molecular symmetry; benzodioxol derivatives (e.g., egalognastat) likely have higher melting points (>150°C) due to rigid aromatic systems, whereas flexible side chains (e.g., phenoxy groups) reduce crystallinity .

Q & A

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsKey ObservationsYield (%)Reference
1Thiodipropionic acid, POCl₃, 90°CExothermic reaction; requires cooling65–75
2Phenylacetyl chloride, DMSOStirring for 24h enhances purity80–85

Critical factors affecting yield:

  • Temperature: Elevated temperatures (e.g., 90°C in Step 1) accelerate cyclization but may degrade heat-sensitive intermediates.
  • Solvent: Polar aprotic solvents like DMSO improve solubility of intermediates during acylation .

Basic Question: Which spectroscopic and chromatographic methods reliably characterize this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the benzodioxole ring (δ 6.8–7.2 ppm) and acetamide side chains (δ 2.5–3.5 ppm). Splitting patterns confirm substitution patterns .
    • ¹³C NMR resolves carbonyl groups (e.g., 168–170 ppm for thiadiazole-linked acetamide) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 483.2) .
  • TLC Monitoring: Chloroform:methanol (7:3) tracks reaction progress; Rf values distinguish intermediates .

Advanced Question: How can SAR studies identify key pharmacophores in this compound?

Methodological Answer:
SAR studies involve two phases:

Truncation Analysis: Remove substituents (e.g., benzodioxole or phenylacetamide) to assess impact on target binding. For example, truncating the thiadiazole ring reduces glutaminase (GLS) binding affinity by 50% .

Structural Optimization: Introduce electron-withdrawing groups (e.g., -NO₂) on the phenylacetamide moiety to enhance potency.

Q. Table 2: SAR Substituent Effects

Substituent PositionModificationBiological ImpactReference
Thiadiazole sulfurOxidation to sulfoxideAlters metabolic stability
Benzodioxole ringFluorinationImproves blood-brain barrier penetration

Advanced Question: What in vitro/in vivo models evaluate biological activity?

Methodological Answer:

  • In Vitro:
    • GLS Inhibition Assay: Measure IC₅₀ in cancer cell lines (e.g., HEK293) using glutamate release as a readout .
    • Antioxidant Activity: DPPH radical scavenging assays assess redox-modulating properties (IC₅₀ ~25 µM) .
  • In Vivo:
    • Xenograft Models: Administer 10–50 mg/kg daily to evaluate tumor growth suppression in mice .

Advanced Question: How should contradictory data on substituent-dependent activity be resolved?

Methodological Answer:
Contradictions often arise from assay variability or substituent electronic effects. Mitigation strategies:

Control Experiments: Replicate studies under standardized conditions (e.g., pH 7.4, 37°C).

Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., -OCH₃ increases electron density, altering binding) .

Meta-Analysis: Compare data across studies (e.g., phenyl vs. benzyl substitutions yield 2-fold activity differences due to steric effects) .

Advanced Question: What strategies ensure purity during large-scale synthesis?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures (80:20) to remove unreacted phenylacetyl chloride .
  • Column Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (1:1) isolates the target compound (>95% purity) .

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